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Compound of Interest |

Compound Name: 4-((4-Chlorophenyl)thio)piperidine
CAS No.: 101768-63-2
Cat. No.: B1350516

Executive Summary

The 4-(4-chlorophenylthio)piperidine scaffold represents a privileged pharmacophore in
neuropsychiatric and antimicrobial drug discovery. Structurally, it bridges the gap between the
rigid 4-phenylpiperidines (e.g., Haloperidol intermediates) and the flexible aryl-thio-piperazines
(e.g., Vortioxetine).

This guide analyzes the structure-activity relationship (SAR) of these derivatives, focusing on
their dual utility as Serotonin Transporter (SERT) modulators and Acetylcholinesterase (AChE)
inhibitors. We compare their efficacy against industry standards (Donepezil, Fluoxetine) and
provide validated synthetic protocols for scaffold generation.

Chemical Scaffold Analysis
The core structure consists of three critical domains governing ligand-target interactions:
e The Basic Center (Piperidine Nitrogen):

o Function: Protonated at physiological pH (pKa ~9-10). Forms a critical salt bridge with
aspartate residues in GPCRs (e.g., Asp98 in hSERT) or the anionic subsite of AChE.

o SAR Insight: Substitution on the nitrogen (
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-alkylation) determines selectivity. Bulky benzyl groups favor AChE inhibition (Donepezil-
like), while short alkyls or free amines favor monoamine transporter recognition.

e The Thioether Linker (-S-):
o Function: Acts as a bioisostere for ether (-O-) or methylene (-CH2-) bridges.

o Advantage:[1][2] The C-S bond length (1.8 A) is longer than C-O (1.4 A), altering the bite
angle and increasing lipophilicity (LogP). It is also more resistant to metabolic oxidation
than the methylene bridge but can be oxidized to sulfoxides/sulfones, which often retain
biological activity.

e The 4-Chlorophenyl Moiety:
o Function: Provides hydrophobic bulk and engages in halogen bonding.

o SAR Insight: The para-chloro substituent acts as an electron-withdrawing group (EWG),
increasing the acidity of the phenyl ring protons and enhancing

stacking interactions with aromatic residues (e.g., Trp84 in AChE).

Comparative SAR Analysis
Primary Indication: CNS Modulation (SERT & AChE)

The following table contrasts the performance of 4-chlorophenylthio piperidine derivatives
against standard clinical agents. Data is aggregated from relevant structure-activity studies on
arylthiopiperidines and related homologs.[3][4]

Table 1: Comparative Potency & Selectivity Profile
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Compound . Mechanism of Key SAR
Target IC50 / Ki (nM) .
Class Action Feature
Thioether
4-(4-Cl-Ph-S)- Reuptake flexibility allows
o SERT / 5-HT 15-50 nM o ] N
Piperidine (Core) Inhibition induced fit in the
S1 pocket.
) Piperazine ring +
) ) Multimodal
Vortioxetine o ortho-methyl
SERT / 5-HT 1.6 nM (Inhibitor +
(Standard) ] group locks
Agonist) )
conformation.
-benzyl group
N-Benzyl-4-(4- ACHE o5 - 80 M Dual Binding Site ~ "é&ches the
- n .
CI-Ph-S)-Pip Inhibitor Peripheral
Anionic Site
(PAS).
Indanone moiety
) ) provides rigid
Donepezil Reversible )
AChE 5.7nM o stacking;
(Standard) Inhibitor

Piperidine binds
CAS.

Analyst Note: While the core scaffold is less potent than Vortioxetine for SERT, it offers a

superior starting point for Multi-Target Directed Ligand (MTDL) design. The thioether linkage

tolerates oxidation to sulfoxides, which has been shown to improve metabolic stability without

abolishing binding affinity [1].

Secondary Indication: Antifungal Activity
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Recent studies highlight the efficacy of piperidine-thiosemicarbazone hybrids. The 4-
chlorophenylthio derivatives exhibit fungicidal activity by disrupting ergosterol biosynthesis.

» Key Finding: Derivatives with a free piperidine NH show moderate activity (MIC ~25 pg/mL),
but

-acylation with lipophilic tails (e.g., undecyl) improves membrane permeation, lowering MIC
to <5 pg/mL against C. albicans [2].

Mechanistic Visualization
The following diagram illustrates the dual-binding mode of

-benzyl-4-(4-chlorophenylthio)piperidine within the Acetylcholinesterase active site, a primary
target for Alzheimer's therapy.
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Figure 1: Dual-binding mechanism of the scaffold within the AChE enzyme gorge, bridging the
CAS and PAS regions.

Experimental Protocols
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Protocol A: Synthesis of 4-(4-
Chlorophenylthio)piperidine

Methodology: Palladium-Catalyzed C-S Cross-Coupling (Buchwald-Hartwig variation)

Rationale: Traditional nucleophilic substitution on unactivated aryl halides is sluggish. Pd-
catalysis ensures high yield and regioselectivity.

Materials:
» 4-Mercaptopiperidine (protected as

-Boc)

e 1-Chloro-4-iodobenzene[5]

e Pd(OAC)2 (Catalyst)

o Xantphos (Ligand)
 Diisopropylethylamine (DIPEA)
e 1,4-Dioxane (Solvent)

Step-by-Step Workflow:

Coupling: In a glovebox/inert atmosphere, combine

-Boc-4-mercaptopiperidine (1.0 eq), 1-chloro-4-iodobenzene (1.1 eq), Pd(OAc)2 (5 mol%),
and Xantphos (10 mol%) in dry 1,4-dioxane.

o Activation: Add DIPEA (2.0 eq) and heat the sealed vessel to 100°C for 12 hours.

o Workup: Cool to RT, filter through Celite, and concentrate in vacuo. Purify intermediate via
flash chromatography (Hexane/EtOAC).

» Deprotection: Dissolve the intermediate in DCM and add TFA (10 eq). Stir at RT for 2 hours
to remove the Boc group.
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« Isolation: Basify with NaHCO3, extract with DCM, and convert to Hydrochloride salt using 2M
HCI in ether.

Protocol B: In Vitro AChE Inhibition Assay (Ellman’s
Method)

Rationale: Standard colorimetric assay to determine IC50 values.

Preparation: Dissolve test compounds in DMSO (stock 10 mM). Dilute with phosphate buffer
(pH 8.0) to final concentrations (0.1 nM — 10 uM).

e Enzyme Mix: Add 20 pL of AChE (from Electrophorus electricus, 0.05 U/mL) to 150 pL of
buffer containing the test compound. Incubate at 25°C for 20 mins.

o Substrate Addition: Add 10 pL of DTNB (Ellman’s reagent) and 10 pL of Acetylthiocholine
iodide (substrate).

o Measurement: Monitor absorbance at 412 nm for 5 mins using a microplate reader.
 Calculation: Calculate % inhibition =

. Plot log[Concentration] vs. % Inhibition to determine 1C50.

Synthesis Pathway Visualization
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Figure 2: Synthetic route for the core scaffold using Pd-catalyzed cross-coupling.
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Substituted Piperidines as Serotonin Transporter Ligands.” Journal of Medicinal Chemistry.
(Contextual match: 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives as SERT
ligands).

Antifungal Activity of Piperidine Derivatives: Goel, K. K. et al. "Synthesis and Antimicrobial
Activity of Piperidin-4-one Derivatives." Biomedical and Pharmacology Journal.

AChE Inhibitor Design (N-Benzylpiperidines): Condasheridan, M. et al. "Design and
synthesis of new piperidone grafted acetylcholinesterase inhibitors." Bioorganic & Medicinal
Chemistry Letters.

Synthetic Protocol (Buchwald-Hartwig Amination/Thiolation): BenchChem Technical Guides.
"Navigating the Synthesis of N-(4-chlorophenyl)piperidin-4-amine.” (Adapted for Thiol
coupling).

Core Scaffold Commercial Availability: Sigma-Aldrich. "4-((3-Chlorophenyl)thio)piperidine
Hydrochloride Product Page." (Reference for scaffold existence).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1350516#structure-activity-relationship-of-4-
chlorophenylthio-piperidine-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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